(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is an organic compound characterized by a phenolic structure with two hydroxyl groups and an oxime functional group. Its chemical formula is and it has a CAS number of 6134-79-8. This compound is notable for its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science.
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime falls under the classification of organic compounds, specifically within the categories of phenolic compounds and oximes. Its unique molecular structure allows for diverse reactivity and interaction with biological systems.
The synthesis of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime typically involves the following steps:
This method can be scaled up for industrial production using continuous flow reactors to enhance efficiency and yield.
The reaction proceeds under basic conditions which help in deprotonating hydroxylamine, facilitating its nucleophilic attack on the carbonyl group of 2,4-dihydroxyacetophenone. The reaction conditions are crucial for optimizing yield and purity.
The molecular structure of (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime features:
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime can participate in various chemical reactions:
The mechanism of action for (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime involves its interaction with biological targets through hydrogen bonding and redox reactions due to its hydroxyl groups. The oxime group may interact with enzymes or receptors, modulating their activity potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.
Relevant data suggests that this compound may exhibit antioxidant properties due to its phenolic structure.
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime has several scientific uses:
Hyperuricemia—elevated serum uric acid (UA) levels—serves as a pathological nexus for gout, cardiovascular diseases, and metabolic syndrome. Uric acid accumulation results from imbalances in purine metabolism, primarily driven by overproduction via xanthine oxidase (XOD) and underexcretion via renal urate transporter 1 (URAT1) [3] [7]. Traditional monotherapies (e.g., allopurinol for XOD inhibition) often fail to address underexcretion, leading to suboptimal UA control. Consequently, multitarget inhibitors that simultaneously modulate XOD activity and URAT1 function represent a paradigm shift in treatment strategies. (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime’s structural features—specifically, its oxime group and dihydroxyphenyl core—enable dual interactions with these targets. The oxime moiety may chelate the molybdenum center of XOD [3], while the dihydroxy aromatic system could competitively block URAT1’s urate-binding pocket [7], thereby targeting both UA production and reabsorption pathways.
Dual-inhibitor design addresses the limitations of single-target therapies by enhancing efficacy and reducing compensatory UA retention. (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime exemplifies this approach through its potential bifunctionality:
Table 1: Comparative Analysis of Dual-Target Urate-Lowering Agents
Structural Feature | (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime | Classical URAT1 Inhibitor | Classical XOD Inhibitor |
---|---|---|---|
Aromatic System | Benzene-1,3-diol | Halogenated resorcinol | Heterocyclic ring |
Key Functional Group | Oxime (-CH=NOH) | Ketone | Thiolate |
Target Engagement | XOD (oxime); URAT1 (diol) | URAT1 | XOD |
Therapeutic Advantage | Synergistic UA reduction | Enhanced excretion | Reduced production |
This dual-mechanism strategy could lower therapeutic doses and mitigate resistance, positioning the compound as a novel candidate for hyperuricemia management [3] [7].
Oxime derivatives (R₁R₂C=NOH) are pharmacologically privileged motifs due to their:
The 2,4-dihydroxyacetophenone scaffold further enhances target engagement. The ortho-hydroxy group enables chelation-enhanced inhibition, while the para-hydroxy contributes to solubility and membrane permeability. This scaffold is prevalent in kinase inhibitors and antioxidant agents, underscoring its adaptability [6] [8]. Together, these features make the compound a versatile pharmacophore for multitarget drug design against metabolic diseases.
Table 2: Key Properties of (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime
Property | Value | Reference |
---|---|---|
CAS Number | 6134-79-8 (primary); 850925-13-2 (isomer) | [3] [5] [6] |
Molecular Formula | C₈H₉NO₃ | [3] [5] [6] |
Molecular Weight | 167.16 g/mol | [5] [6] |
Boiling Point | 283.9°C (exp.); 384.4°C ± 12.0°C (pred.) | [5] [6] |
Density | 1.438 g/cm³ (exp.); 1.30 ± 0.1 g/cm³ (pred.) | [5] [6] |
pKa | 8.63 ± 0.35 (predicted) | [5] |
LogP | 1.30 (calculated) | [6] |
Hydrogen Bond Acceptors | 4 | [6] |
Hydrogen Bond Donors | 3 | [6] |
Table 3: Accepted Nomenclature for (1E)-1-(2,4-Dihydroxyphenyl)ethanone Oxime
Synonym | Systematic Name | Source |
---|---|---|
(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime | 4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | [7] |
1-(2,4-Dihydroxyphenyl)ethanone oxime | 4-[1-(Hydroxyimino)ethyl]benzene-1,3-diol | [6] |
2,4-Dihydroxyacetophenone oxime | Methyl-2,4-dihydroxybenzol-ketoxim | [6] |
RESACETOPHENONE OXIME | β-Resacetophenone oxime | [6] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: